2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. The nitrile oxide can be generated in situ from a hydroxylamine derivative and an oxidizing agent.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the coupling of a benzo[d][1,3]dioxole derivative with the isoxazole intermediate, typically using a palladium-catalyzed cross-coupling reaction.
Attachment of the Trifluoromethoxy-Substituted Phenyl Group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the trifluoromethoxy group is introduced via a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising lead for further investigation.
Industry
In the industrial sector, this compound could find applications in the development of new materials with unique properties, such as polymers or coatings that benefit from its structural rigidity and chemical stability.
Mechanism of Action
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring and trifluoromethoxy group may play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetic acid: Similar in structure but lacks the trifluoromethoxy-substituted phenyl group.
N-(4-(trifluoromethoxy)phenyl)acetamide: Contains the trifluoromethoxy-substituted phenyl group but lacks the isoxazole and benzo[d][1,3]dioxole moieties.
Uniqueness
The uniqueness of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its metabolic stability, while the isoxazole and benzo[d][1,3]dioxole moieties provide opportunities for diverse chemical reactivity and biological interactions.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O5/c20-19(21,22)28-14-4-2-12(3-5-14)23-18(25)9-13-8-16(29-24-13)11-1-6-15-17(7-11)27-10-26-15/h1-8H,9-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEPGZGVRIPDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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